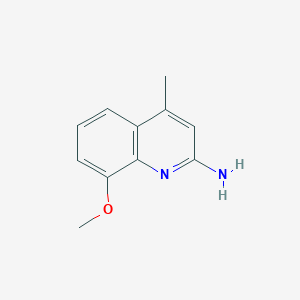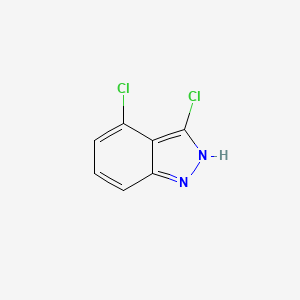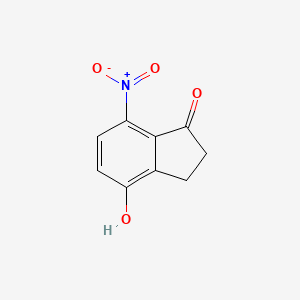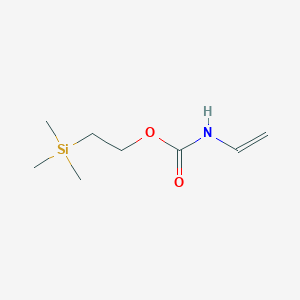![molecular formula C9H20O2Si B15070339 [Dimethyl(propan-2-yl)silyl] butanoate CAS No. 959056-27-0](/img/structure/B15070339.png)
[Dimethyl(propan-2-yl)silyl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyldimethylsilyl butyrate is an organosilicon compound that features a butyrate ester linked to an isopropyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldimethylsilyl butyrate typically involves the reaction of butyric acid with isopropyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is then converted to the final product under mild conditions.
Industrial Production Methods
Industrial production of isopropyldimethylsilyl butyrate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyldimethylsilyl butyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted silyl ethers depending on the substituent introduced.
Scientific Research Applications
Isopropyldimethylsilyl butyrate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of isopropyldimethylsilyl butyrate involves its interaction with various molecular targets and pathways:
Protecting Group: Acts by temporarily masking reactive hydroxyl groups, preventing unwanted side reactions during synthesis.
Enzyme Interaction: Can be hydrolyzed by esterases, releasing the active butyrate moiety.
Drug Delivery: Modifies the pharmacokinetics of drugs by altering their solubility and stability.
Comparison with Similar Compounds
Isopropyldimethylsilyl butyrate can be compared with other silyl esters such as:
- Trimethylsilyl butyrate
- Triethylsilyl butyrate
- Tert-butyldimethylsilyl butyrate
Uniqueness
- Stability : Isopropyldimethylsilyl butyrate offers a balance between stability and ease of removal, making it a versatile protecting group.
- Reactivity : Its reactivity can be fine-tuned by modifying the silyl group, providing flexibility in synthetic applications.
Conclusion
Isopropyldimethylsilyl butyrate is a valuable compound in various fields of research and industry. Its unique properties and versatile applications make it an important tool in organic synthesis, materials science, and beyond.
Properties
CAS No. |
959056-27-0 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
[dimethyl(propan-2-yl)silyl] butanoate |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-9(10)11-12(4,5)8(2)3/h8H,6-7H2,1-5H3 |
InChI Key |
MGZJOIZVWLPGND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


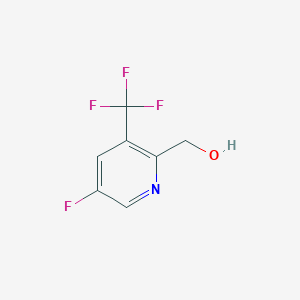
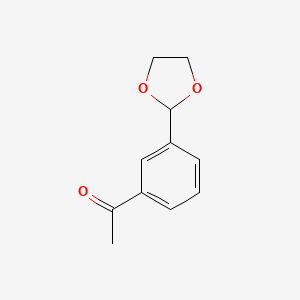
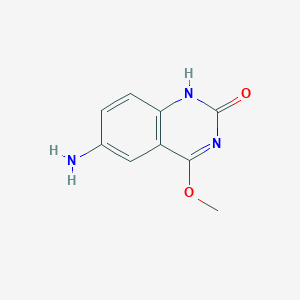
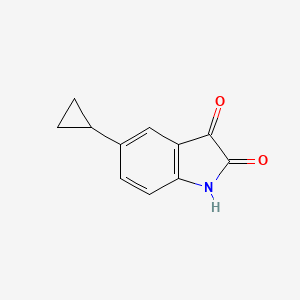
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
